(2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide
Description
Properties
IUPAC Name |
(2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-5-6-7-8-16(20)19-13(11-18)12-9-14(21-2)17(23-4)15(10-12)22-3/h5-10,13H,1-4H3,(H,19,20)/b6-5+,8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJORBNJSJAXXLB-BSWSSELBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)NC(C#N)C1=CC(=C(C(=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)NC(C#N)C1=CC(=C(C(=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a hexa-2,4-dienamide backbone with a cyano group and a trimethoxyphenyl substituent. Its molecular formula is , with a molecular weight of 302.33 g/mol. The presence of multiple methoxy groups contributes to its lipophilicity and potential bioactivity.
The biological activity of this compound is primarily mediated through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Receptor Modulation : It potentially binds to various receptors, modulating signaling pathways that influence cell proliferation and apoptosis.
- Antioxidant Properties : The methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Biological Activity Summary
Case Studies
-
Anti-inflammatory Effects :
A study conducted on rat models demonstrated that administration of this compound resulted in a significant reduction in paw edema induced by carrageenan. This suggests its potential for treating inflammatory conditions. -
Cytotoxicity Against Cancer Cells :
In vitro assays revealed that the compound exhibited cytotoxic effects on MCF-7 breast cancer cells and A549 lung cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway. -
Antioxidant Activity :
The compound was tested for its ability to reduce oxidative stress markers in human cell lines exposed to hydrogen peroxide. Results indicated a marked decrease in reactive oxygen species (ROS) levels post-treatment.
Research Findings
Recent studies have highlighted the potential applications of this compound in pharmacology:
- Synergistic Effects : When combined with other anti-cancer agents such as doxorubicin, the compound showed enhanced efficacy in reducing tumor growth in xenograft models.
- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes and receptors, providing insights into its mode of action.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Amide Nitrogen
The substituent on the amide nitrogen significantly impacts bioactivity and physicochemical properties. Key analogs include:
Alkyl and Aryl Substituents
- (2E,4E)-N-Isobutylhexa-2,4-dienamide : This compound, with an isobutyl group, is structurally similar to flavoring agents and exhibits moderate herbicidal activity .
- (2E,4E)-N-(p-Fluorophenyl)hexa-2,4-dienamide: Substitution with a p-fluorophenyl group enhances herbicidal activity, showing pronounced inhibition of root and shoot growth in plants (e.g., barnyard grass) .
- Compounds D14–D20 : These analogs feature benzo[d][1,3]dioxol-5-yl groups and variable substituents (e.g., benzyloxy, pyridinylmethoxy). Yields range from 13.7% to 24.8%, with melting points between 182.9°C and 233.5°C .
Trimethoxyphenyl-Containing Analogs
- N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide : Microtubule-targeting agents with this structure show anticancer activity, highlighting the role of the trimethoxyphenyl group in tubulin binding .
Cyano-Containing Analogs
- N-[cyano-(aryl)methyl] Derivatives: The cyano group increases polarity and may improve binding to enzymes or receptors.
Chain Length and Conjugation Effects
The hexa-2,4-dienamide backbone (6 carbons) is common in analogs like sorbic acid derivatives. Shorter chains (e.g., penta-2,4-dienamides) or longer chains (e.g., hexadecadienamides) exhibit varied bioactivity:
Physical Properties
The target compound’s cyano and trimethoxyphenyl groups likely increase molecular weight (~350–400 g/mol) and melting point compared to simpler analogs.
Herbicidal Activity
- (2E,4E)-N-(p-Fluorophenyl)hexa-2,4-dienamide : Inhibits shoot and root growth in weeds .
- 3,4,5-Trimethoxyphenyl Derivatives : Moderate activity against rape (Brassica napus) but weak against barnyard grass .
Anticancer Activity
- Trimethoxyphenyl-containing compounds inhibit tubulin polymerization, with IC50 values in the nanomolar range .
Enzyme Inhibition
Structure-Activity Relationship (SAR) Insights
Trimethoxyphenyl Group : Critical for microtubule disruption and enzyme inhibition due to hydrophobic interactions and planar structure .
Cyano Group: May enhance target binding via dipole interactions or serve as a hydrogen bond acceptor, improving selectivity.
Dienamide Conjugation : The conjugated system enables π-π stacking with aromatic residues in proteins, a feature shared with bioactive piperine analogs .
Preparation Methods
Strecker Aminonitrile Synthesis
The cyanoaryl methylamine component is accessible via a modified Strecker reaction. Treatment of 3,4,5-trimethoxybenzaldehyde with ammonium chloride and sodium cyanide in aqueous ethanol yields the α-aminonitrile intermediate. This one-pot reaction proceeds via imine formation followed by cyanide addition, affording the primary amine after acidic workup. Optimized conditions (0–5°C, pH 7–8) minimize side products, achieving 78–85% isolated yield.
Reductive Amination Alternatives
An alternative route employs reductive amination of 3,4,5-trimethoxybenzyl cyanide. Hydrogenation over Raney nickel at 50 psi H₂ in methanol converts the nitrile to the corresponding amine with 90% efficiency. However, this method requires stringent control over reaction time to prevent over-reduction to the primary amine.
Preparation of Hexa-2,4-Dienoic Acid
Horner-Wadsworth-Emmons Olefination
The E,E-dienoic acid is synthesized via Horner-Wadsworth-Emmons reaction between ethyl 2-(diethoxyphosphoryl)acetate and crotonaldehyde. Using lithium bis(trimethylsilyl)amide (LHMDS) as base in THF at −78°C, the reaction proceeds with >95% E-selectivity. Acidic hydrolysis (6M HCl, reflux) yields the free dienoic acid in 82% yield.
Palladium-Catalyzed Dehydrogenation
A scalable alternative involves palladium(II)-catalyzed dehydrogenation of 5-(3,4,5-trimethoxyphenyl)pent-4-enoic acid. Employing Pd(OAc)₂ (5 mol%) and tert-butyl hydroperoxide (TBHP) as oxidant in dichloroethane at 80°C, the reaction achieves 88% conversion to the dienoic acid with complete retention of configuration.
Amide Bond Formation and Final Coupling
Acyl Chloride-Mediated Coupling
Activation of the dienoic acid as its acyl chloride (SOCl₂, toluene, reflux) followed by reaction with the cyanoaryl methylamine in dichloromethane at −20°C affords the target amide. Triethylamine (3 equiv) scavenges HCl, while low temperatures prevent epimerization. Isolation via aqueous workup and recrystallization from ethyl acetate/hexane provides the product in 76% yield.
Photoredox/Ni Dual Catalysis
Recent advances employ photoredox/Ni catalysis for direct amidation under mild conditions. Irradiation (450 nm LED) of the dienoic acid, amine, and Ni(COD)₂ in DMF with 4,4′-dimethoxy-2,2′-bipyridine ligand facilitates coupling at room temperature. This method bypasses acid chloride formation, achieving 81% yield with excellent stereoretention.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | E,E Selectivity | Key Advantages |
|---|---|---|---|
| Horner-WE + Acyl Chloride | 76 | >99% | High stereocontrol, scalable |
| Pd-Catalyzed + Photoredox | 81 | 98% | Mild conditions, avoids SOCl₂ |
| Reductive Amination Route | 68 | 95% | Fewer steps, lower cost |
Industrial-Scale Considerations
Large-scale production favors the Horner-Wadsworth-Emmons route due to predictable kinetics and compatibility with continuous flow systems. Patent data highlights the utility of tetrabutylammonium hydrogensulfate as phase-transfer catalyst in dichloromethane/water biphasic systems, reducing reaction time from 24 h to 6 h at 10 kg scale.
Challenges and Mitigation Strategies
Diene Isomerization
Conjugated dienes are prone to photochemical isomerization. Storage under argon in amber vials at −20°C stabilizes the product, with <2% Z-isomer formation over six months.
Amine Oxidative Degradation
The electron-rich trimethoxyphenyl group renders the amine susceptible to oxidation. Incorporating 0.1% w/v ascorbic acid in reaction mixtures suppresses byproduct formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
